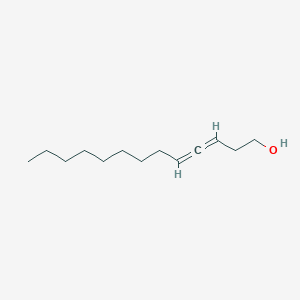
Trideca-3,4-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-3,4-dien-1-OL is an organic compound with the molecular formula C13H24O. It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-3,4-dien-1-OL typically involves multi-step organic reactions. One common method includes the use of cycloaddition reactions, such as the Diels-Alder reaction, which involves the addition of dienes to alkenes to form cyclic compounds . Another approach involves the reduction of precursor compounds using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Trideca-3,4-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of trideca-3,4-dien-1-al or trideca-3,4-dien-1-one.
Reduction: Formation of tridecan-1-ol.
Substitution: Formation of trideca-3,4-dien-1-chloride or trideca-3,4-dien-1-bromide.
Aplicaciones Científicas De Investigación
Trideca-3,4-dien-1-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trideca-3,4-dien-1-OL involves its interaction with various molecular targets and pathways. The compound’s double bonds and hydroxyl group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth Phthorimaea opercucella.
Trideca-1,2-diene: Another diene compound with different positioning of double bonds.
Propiedades
Número CAS |
60705-50-2 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11,14H,2-8,12-13H2,1H3 |
Clave InChI |
HXQPKTFEYWBKCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)


![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

